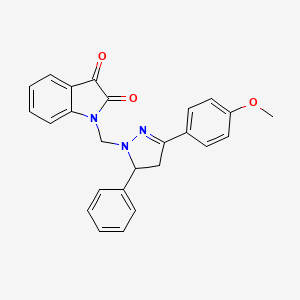
1-((3-(4-méthoxyphényl)-5-phényl-4,5-dihydro-1H-pyrazol-1-yl)méthyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont été étudiés pour leurs propriétés antivirales potentielles. Les composés avec un noyau indole, comme celui en question, ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Les caractéristiques structurelles de ce composé, en particulier les parties indole et pyrazole, pourraient être optimisées pour améliorer son interaction avec les protéines virales, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux.
Applications Anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de l'indole est bien documenté. La capacité du composé à moduler les voies inflammatoires pourrait être exploitée pour traiter des affections comme l'arthrite ou l'asthme. La recherche pourrait se concentrer sur l'interaction du composé avec les enzymes et cytokines clés impliquées dans la réponse inflammatoire .
Recherche Anticancéreuse
Les structures indoliques sont présentes dans les molécules ayant une activité anticancéreuse. Le composé en question pourrait être étudié pour son efficacité contre diverses lignées cellulaires cancéreuses. Son potentiel à induire l'apoptose ou à inhiber la prolifération cellulaire pourrait en faire un candidat pour le développement de la thérapie contre le cancer .
Recherche Anti-VIH
Les dérivés de l'indole se sont avérés prometteurs en tant qu'agents anti-VIH. Le composé pourrait être étudié pour sa capacité à interférer avec la réplication du VIH ou son intégration dans le génome de l'hôte. Des études de docking moléculaire pourraient révéler ses sites de liaison potentiels sur les protéines du VIH .
Propriétés Antioxydantes
La réponse au stress oxydatif est cruciale dans de nombreuses maladies, et les dérivés de l'indole peuvent agir comme des antioxydants. L'efficacité du composé à piéger les radicaux libres ou à réguler à la hausse les défenses antioxydantes pourrait être explorée pour prévenir ou traiter les conditions liées au stress oxydatif .
Activité Antimicrobienne et Antituberculeuse
Les composés indoliques auraient des propriétés antimicrobiennes, y compris contre les bactéries responsables de la tuberculose. Le composé pourrait être modifié pour améliorer sa sélectivité et sa puissance microbienne, ouvrant la voie à de nouveaux développements d'antibiotiques .
Potentiel Antidiabétique
La recherche sur les dérivés de l'indole a inclus leur utilisation dans la gestion du diabète. Le composé pourrait être évalué pour sa capacité à moduler la signalisation de l'insuline ou le métabolisme du glucose, ce qui pourrait conduire à de nouveaux traitements du diabète .
Applications Antimalariennes
Les dérivés de l'indole ont également été explorés pour leurs effets antimalariens. Le potentiel du composé à inhiber le cycle de vie des parasites du paludisme pourrait être étudié, dans le but de contribuer à la lutte contre le paludisme .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole nucleus in the compound is known to interact with various biological targets due to its aromatic nature, which allows for excessive π-electrons delocalization . This interaction can lead to various changes in the target, potentially influencing its function and leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound contains, have excellent metabolic and thermal stability This suggests that the compound could have good bioavailability
Propriétés
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-31-19-13-11-17(12-14-19)21-15-23(18-7-3-2-4-8-18)28(26-21)16-27-22-10-6-5-9-20(22)24(29)25(27)30/h2-14,23H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQNWCKKPNWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=CC=CC=C5C(=O)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)


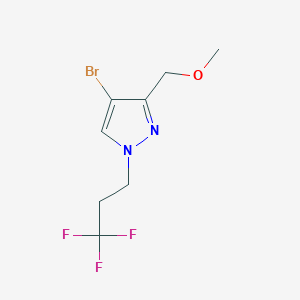
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2358607.png)
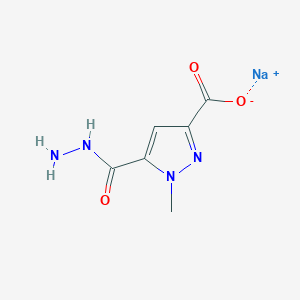
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)
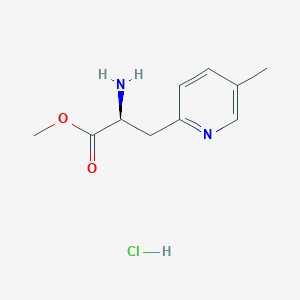
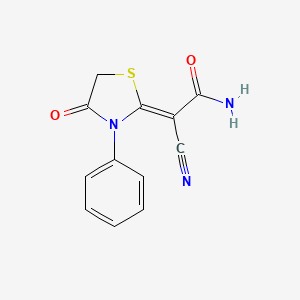
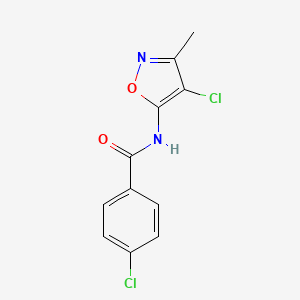
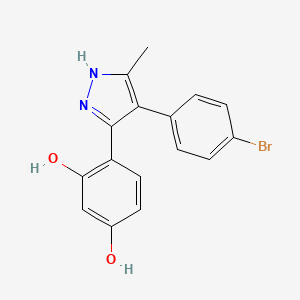
![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)

![3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2358624.png)
